molecular formula C24H28O2 B1666929 Bexarotene CAS No. 153559-49-0

Bexarotene

Cat. No.: B1666929
CAS No.: 153559-49-0
M. Wt: 348.5 g/mol
InChI Key: NAVMQTYZDKMPEU-UHFFFAOYSA-N
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Description

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). It is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL). This compound was approved by the United States Food and Drug Administration in December 1999 and by the European Medicines Agency in March 2001 . It is available under the brand name Targretin and is used both orally and topically .

Mechanism of Action

Target of Action

Bexarotene is a synthetic compound that selectively binds and activates the three retinoid X receptors (RXRs): RXRα, RXRβ, and RXRγ . These receptors are transcription factors that regulate processes such as cellular differentiation and proliferation, apoptosis, and insulin sensitisation .

Mode of Action

This compound selectively binds with and activates retinoid X receptor subtypes . Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . This compound inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models .

Biochemical Pathways

This compound exerts its effects through the PPARγ/NF-κB pathway . It has been shown to modulate apoptosis profile, DNA damage, ROS production, and reduction of TAS levels through inhibition of NF-κB by enhancing PPARγ expression . This compound also affects the expression of SEZ6L2, a biomarker and target in colon cancer, demonstrating a significant downregulation of SEZ6L2 at both mRNA and protein levels .

Pharmacokinetics

This compound is absorbed following oral administration, with peak plasma concentrations attained within approximately 2 hours . Food increases peak plasma concentrations and AUC (after 75–300 mg doses) by approximately 48 and 35%, respectively . This compound is metabolized in the liver through CYP3A4-mediated pathways . The parent drug and metabolites are eliminated primarily through the hepatobiliary system . Less than 1% is excreted in the urine unchanged .

Result of Action

This compound exerts its effects in blocking cell cycle progression, inducing apoptosis and differentiation, preventing multidrug resistance, and inhibiting angiogenesis and metastasis . It has been shown to have antiproliferative effects on C6 cells in a concentration- and time-dependent manner . This compound treatment decreases NF-κB and TAS levels and increases PPARγ and 8-OHdG levels in C6 cells .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, a study conducted in Japan showed that the safety and efficacy of this compound for Japanese patients with cutaneous T-cell lymphoma were established using data from post-marketing surveillance . This suggests that real-world evidence and post-marketing surveillance can provide valuable insights into how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Bexarotene selectively binds and activates retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation . This compound inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .

Cellular Effects

This compound has been shown to block cell cycle progression, induce apoptosis and differentiation, prevent multidrug resistance, and inhibit angiogenesis and metastasis . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively binding and activating retinoid X receptors (RXRs). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to cause tumor regression in some animal models and prevents tumor induction in others

Dosage Effects in Animal Models

This compound causes tumor regression in some animal models and prevents tumor induction in others

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, affecting its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Bexarotene is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid. This intermediate is then subjected to various chemical reactions, including Friedel-Crafts acylation and subsequent reduction steps .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The final product is formulated into soft gelatin capsules or topical gels for clinical use .

Chemical Reactions Analysis

Types of Reactions

Bexarotene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are often analyzed using liquid chromatography-mass spectrometry (LC-MS) techniques .

Scientific Research Applications

Bexarotene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    All-trans retinoic acid (ATRA): A retinoid that primarily activates retinoic acid receptors (RARs).

    9-cis retinoic acid: Activates both RXRs and RARs.

    Alitretinoin: Another retinoid used for treating skin conditions.

Uniqueness of Bexarotene

This compound is unique in its selective activation of RXRs, which distinguishes it from other retinoids that primarily target RARs. This selective activation allows for distinct biological activities, including the modulation of gene expression related to cell differentiation and apoptosis, making it particularly effective in treating cutaneous T-cell lymphoma .

Properties

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
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Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
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Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
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Color/Form

Off-white to white powder

CAS No.

153559-49-0
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Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
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Melting Point

230-231 °C
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Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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